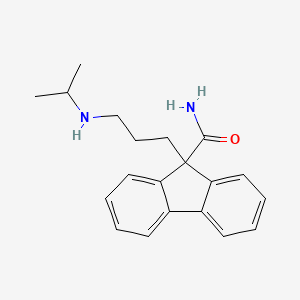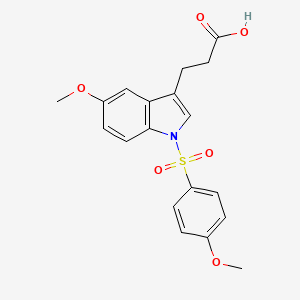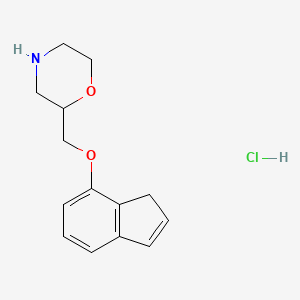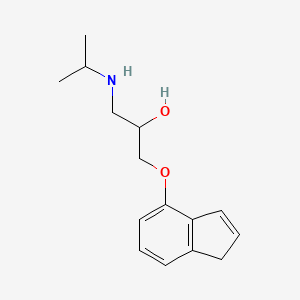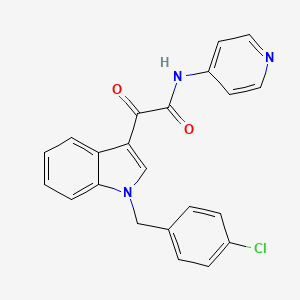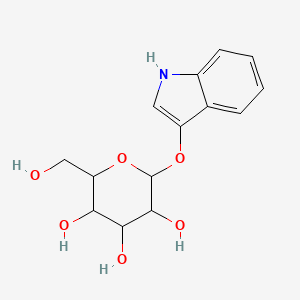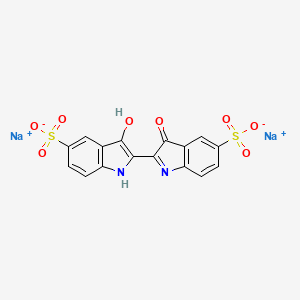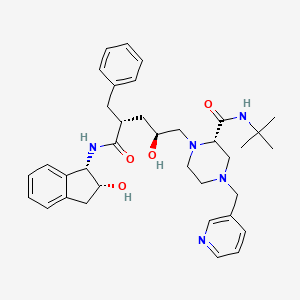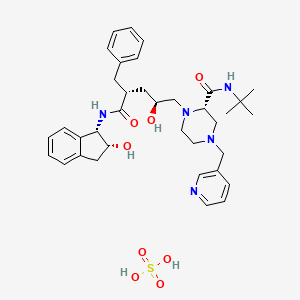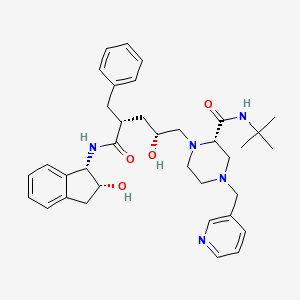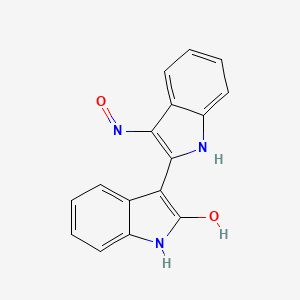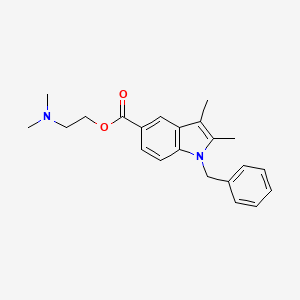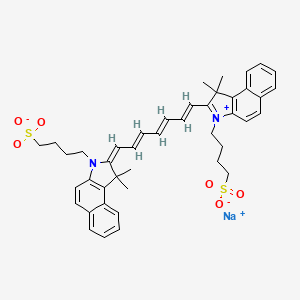
INH14
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of INH14 involves the reaction of 4-ethylphenyl isocyanate with aniline under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
INH14 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the urea moiety. It can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity .
Common Reagents and Conditions
Reagents: Aniline, 4-ethylphenyl isocyanate, organic solvents (e.g., dichloromethane, tetrahydrofuran)
Conditions: Room temperature to slightly elevated temperatures, inert atmosphere to prevent unwanted side reactions.
Major Products
The primary product of the synthesis is this compound itself. In some cases, side products may include unreacted starting materials or by-products from incomplete reactions, which are typically removed during the purification process .
Scientific Research Applications
INH14 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
INH14 exerts its effects by inhibiting the activity of IKKα and IKKβ, which are key kinases involved in the toll-like receptor and nuclear factor-kappa B signaling pathways. By inhibiting these kinases, this compound reduces the production of pro-inflammatory cytokines and other inflammatory mediators. This inhibition occurs downstream of the TAK1/TAB1 complex, preventing the degradation of IκBα and subsequent activation of nuclear factor-kappa B .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)-N’-phenylurea: Similar structure but with a methyl group instead of an ethyl group.
N-(4-Chlorophenyl)-N’-phenylurea: Contains a chlorine atom instead of an ethyl group.
N-(4-Methoxyphenyl)-N’-phenylurea: Features a methoxy group in place of the ethyl group.
Uniqueness of INH14
This compound is unique due to its specific inhibition of IKKα and IKKβ with relatively low IC50 values (8.97 μM for IKKα and 3.59 μM for IKKβ). This specificity and potency make it a valuable tool for studying the IKK-dependent inflammatory response and exploring potential therapeutic applications .
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZNJSFVOOZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


